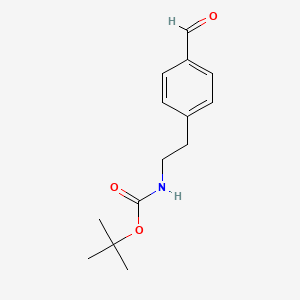

tert-Butyl 4-formylphenethylcarbamate

描述

Significance of the tert-Butyl Carbamate (B1207046) (Boc) Group in Organic Synthesis.wikipedia.orgmasterorganicchemistry.com

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis. wikipedia.org Its popularity is due to its stability under many reaction conditions and the ease with which it can be removed under specific, mild acidic conditions. total-synthesis.comnih.gov

The primary function of the Boc group is to temporarily block the reactivity of an amino group. wikipedia.org Amines are nucleophilic and basic, and without protection, they can interfere with desired reactions at other sites in a molecule. By converting the amine to a carbamate, its nucleophilicity and basicity are significantly reduced, rendering it inert to a variety of reagents, including those used in peptide coupling, organometallic reactions, and various oxidation and reduction procedures. total-synthesis.comnih.gov The Boc group is resistant to basic hydrolysis, many nucleophiles, and catalytic hydrogenation. total-synthesis.com

The introduction of the Boc group is typically achieved by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc anhydride) in the presence of a base. wikipedia.orgresearchgate.net This reaction is generally high-yielding and proceeds under mild conditions. nih.gov

Table 1: Common Methods for Boc Protection of Amines

| Reagent | Base | Solvent(s) | Conditions |

|---|---|---|---|

| Di-tert-butyl dicarbonate (Boc₂O) | Sodium hydroxide (B78521) | Water, THF | 0 °C to ambient temperature |

| Di-tert-butyl dicarbonate (Boc₂O) | 4-Dimethylaminopyridine (DMAP) | Acetonitrile | Not specified |

| Di-tert-butyl dicarbonate (Boc₂O) | None (on-water reaction) | Water | Ambient temperature |

| Di-tert-butyl dicarbonate (Boc₂O) | None | Tetrahydrofuran (THF) | 40 °C |

This table summarizes common methods for the N-tert-butoxycarbonylation of amines as described in the literature. wikipedia.org

In the synthesis of complex molecules with multiple functional groups, such as peptides and natural products, it is often necessary to protect and deprotect different functional groups at various stages of the synthesis. biosynth.com Orthogonal protection strategies allow for the selective removal of one protecting group in the presence of others. biosynth.com The Boc group plays a crucial role in such strategies due to its unique cleavage conditions. total-synthesis.com

A classic example is in solid-phase peptide synthesis (SPPS), where the Boc group can be used for the temporary protection of the α-amino group of amino acids, while other acid-labile groups, such as benzyl (B1604629) (Bzl) ethers or esters, protect the side chains. peptide.com While both Boc and Bzl groups are removed by acid, the Boc group is labile to moderate acids like trifluoroacetic acid (TFA), whereas the Bzl group requires much stronger acids like hydrofluoric acid (HF) for cleavage. biosynth.compeptide.com This difference in reactivity allows for the selective deprotection of the α-amino group for chain elongation without affecting the side-chain protecting groups. peptide.com

The Boc group is also orthogonal to the fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile, and the benzyloxycarbonyl (Cbz or Z) group, which is removed by catalytic hydrogenation. total-synthesis.com This orthogonality provides synthetic chemists with a powerful toolkit for designing complex synthetic routes. total-synthesis.comresearchgate.net

Table 2: Orthogonality of Common Amine Protecting Groups

| Protecting Group | Abbreviation | Cleavage Condition | Orthogonal To |

|---|---|---|---|

| tert-Butyloxycarbonyl | Boc | Mild Acid (e.g., TFA) | Fmoc, Cbz, Alloc |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Base (e.g., Piperidine) | Boc, Cbz, Alloc |

| Benzyloxycarbonyl | Cbz or Z | Catalytic Hydrogenation (H₂, Pd/C) | Boc, Fmoc, Alloc |

This table illustrates the orthogonal nature of the Boc group in relation to other common amine protecting groups used in organic synthesis. total-synthesis.com

The deprotection of a Boc-protected amine is typically achieved using strong, anhydrous acids such as trifluoroacetic acid (TFA) in a non-nucleophilic solvent like dichloromethane (B109758) (DCM). wikipedia.orgnih.gov The mechanism involves the protonation of the carbonyl oxygen of the carbamate group. total-synthesis.comacsgcipr.org This initial protonation makes the carbamate a better leaving group.

The protonated carbamate then undergoes fragmentation. total-synthesis.com This process results in the formation of a stable tertiary carbocation (the tert-butyl cation), carbon dioxide, and the free amine. total-synthesis.comnih.gov The tert-butyl cation can then be quenched by a scavenger, such as anisole (B1667542) or thioanisole, to prevent it from reacting with other nucleophilic sites in the molecule, or it can deprotonate to form isobutylene (B52900) gas. wikipedia.orgpeptide.com The formation of gaseous byproducts, carbon dioxide and isobutylene, helps to drive the reaction to completion. total-synthesis.com

The cleavage of the Boc group under anhydrous acidic conditions is a clean and efficient reaction, which contributes to its widespread use in organic synthesis. researchgate.net

Overview of Formyl (Aldehyde) Functionality in Chemical Transformations.fiveable.mebiologyinsights.com

The formyl group, -CHO, is the functional group that defines aldehydes. fiveable.me It consists of a carbonyl group (a carbon double-bonded to an oxygen) where the carbon is also bonded to at least one hydrogen atom. msu.edubritannica.com This structural feature makes aldehydes highly reactive and versatile intermediates in organic synthesis. numberanalytics.comfiveable.me

Aldehydes are crucial building blocks in the synthesis of a vast array of more complex organic molecules. numberanalytics.combiologyinsights.com They serve as precursors to alcohols, carboxylic acids, amines, and many other functional groups. msu.edufiveable.me The carbonyl carbon of an aldehyde is electrophilic, making it susceptible to attack by a wide range of nucleophiles. fiveable.mekhanacademy.org This reactivity allows for the formation of new carbon-carbon and carbon-heteroatom bonds, which is fundamental to the construction of molecular frameworks. nih.gov

In the pharmaceutical industry, aldehydes are key intermediates in the synthesis of numerous drugs. numberanalytics.combritannica.com For example, they are used in the synthesis of atorvastatin (B1662188) (Lipitor) and gabapentin (B195806) (Neurontin). numberanalytics.com The aldehyde group can be introduced into a molecule through various formylation reactions, such as the Gattermann-Koch reaction or the Vilsmeier-Haack reaction. biologyinsights.comwikipedia.org

The reactivity of the aldehyde group is dominated by the polarity of the carbonyl bond, where the oxygen atom is more electronegative than the carbon atom. khanacademy.org This results in a partial positive charge on the carbonyl carbon, making it an electrophilic center, and a partial negative charge on the oxygen atom. fiveable.mekhanacademy.org Aldehydes are generally more reactive than ketones because the single hydrogen atom attached to the carbonyl group offers less steric hindrance to an incoming nucleophile compared to the two alkyl or aryl groups in a ketone. libretexts.org

The formyl group can undergo a wide variety of chemical reactions, leading to a diverse range of derivatives. Some of the most common transformations include:

Oxidation: Aldehydes can be easily oxidized to carboxylic acids using a variety of oxidizing agents. fiveable.me

Reduction: Aldehydes can be reduced to primary alcohols using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). msu.edu

Nucleophilic Addition: A wide range of nucleophiles, including Grignard reagents, organolithium compounds, cyanides, and amines, can add to the carbonyl carbon. msu.edulibretexts.org

Wittig Reaction: Aldehydes react with phosphorus ylides to form alkenes.

Reductive Amination: The reaction of an aldehyde with an amine in the presence of a reducing agent produces a more substituted amine. libretexts.org

Acetal Formation: In the presence of an alcohol and an acid catalyst, aldehydes form acetals, which can serve as protecting groups for the aldehyde functionality. msu.edu

Table 3: Common Derivatization Reactions of Aldehydes

| Reaction Type | Reagent(s) | Product Functional Group |

|---|---|---|

| Oxidation | KMnO₄, CrO₃, Ag₂O | Carboxylic Acid |

| Reduction | NaBH₄, LiAlH₄ | Primary Alcohol |

| Grignard Reaction | R-MgBr, then H₃O⁺ | Secondary Alcohol |

| Cyanohydrin Formation | HCN, KCN | Cyanohydrin |

| Imine Formation | R-NH₂ | Imine (Schiff Base) |

| Wittig Reaction | Ph₃P=CHR | Alkene |

| Reductive Amination | R₂NH, NaBH₃CN | Amine |

This table provides a summary of common chemical transformations involving the aldehyde functional group. fiveable.memsu.edulibretexts.org

Strategic Positioning of the Phenethyl Linker in Compound Design

In therapeutic agent design, the linker connecting a targeting moiety to a payload drug is a critical component that influences stability, solubility, and pharmacokinetic properties. biosynth.com The phenethyl scaffold provides a defined separation and a degree of conformational flexibility between the aromatic ring and the carbamate group. This spacing is crucial as it can dictate how a molecule fits into the binding site of a biological target, such as an enzyme or receptor. The length and nature of a linker can prevent steric hindrance and allow different parts of the molecule to adopt an optimal orientation for interaction. nih.gov The hydrophobic character of the phenethyl group can also influence the molecule's solubility and its ability to cross cell membranes, which are key considerations in drug development.

The importance of the phenethyl linker in tert-Butyl 4-formylphenethylcarbamate can be highlighted by comparing it to analogous structures where the linker is modified. These analogs help researchers understand the structure-activity relationship and the specific role each component of the molecule plays.

tert-Butyl 4-formylbenzylcarbamate : This analog has a shorter, one-carbon methylene (B1212753) linker instead of the two-carbon ethyl linker. chemspider.com This reduction in length makes the structure more rigid, which can significantly alter its binding affinity and selectivity for biological targets. It is used in syntheses where less separation between the phenyl ring and the nitrogen atom is desired.

tert-Butyl (4-formylphenyl)carbamate : In this structure, the ethyl linker is completely absent, and the carbamate is directly attached to the phenyl ring. nih.gov This creates a much more rigid and planar molecule. Such compounds are often used in the synthesis of polymers or as precursors for molecules where direct electronic communication through the aromatic ring is important.

tert-Butyl (4-formylphenyl)(methyl)carbamate : This analog also lacks the ethyl linker but includes a methyl group on the nitrogen atom. bldpharm.com This modification can alter the hydrogen bonding capabilities and steric profile of the carbamate group, influencing its reactivity and intermolecular interactions.

Comparing these structures underscores the strategic role of the phenethyl linker in providing optimal spacing and flexibility, which are often essential for achieving desired biological activity or material properties.

Research Scope and Objectives for this compound

The primary research application of this compound is as a versatile intermediate in multi-step organic synthesis. Its bifunctional nature allows for selective and sequential reactions, making it a key component in the construction of more complex molecular architectures.

The main objectives for its use in research include:

Synthesis of Pharmaceutical Leads : The compound is a precursor for potential therapeutic agents. The formyl group can be readily converted into other functionalities through reactions like reductive amination or Wittig reactions to build complex side chains. Research has indicated that derivatives of carbamate compounds may possess anticancer properties, making this compound a candidate for investigation in cancer therapeutics.

Development of Antimicrobial Agents : Similar carbamate derivatives have shown potential antimicrobial activity. Therefore, this compound serves as a starting point for the synthesis of novel molecules aimed at combating various pathogens.

Elaboration into Complex Molecules : The presence of the Boc-protected amine allows for its deprotection under specific conditions to reveal a primary amine. This amine can then be used in coupling reactions, such as amide bond formation, to link the phenethyl scaffold to other molecules of interest, including peptides or other drug fragments.

The overarching goal is to leverage the compound's distinct reactive sites to efficiently synthesize novel molecules with specific biological or material science applications.

Structure

3D Structure

属性

IUPAC Name |

tert-butyl N-[2-(4-formylphenyl)ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c1-14(2,3)18-13(17)15-9-8-11-4-6-12(10-16)7-5-11/h4-7,10H,8-9H2,1-3H3,(H,15,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCVPDGAQMNTPMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCC1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30591017 | |

| Record name | tert-Butyl [2-(4-formylphenyl)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30591017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

421551-75-9 | |

| Record name | tert-Butyl [2-(4-formylphenyl)ethyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30591017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformations of Tert Butyl 4 Formylphenethylcarbamate

Reactions Involving the Aldehyde Functionality

The aldehyde group is a highly reactive functional group that readily undergoes nucleophilic addition and oxidation reactions. Its position on the aromatic ring influences its reactivity, and it serves as a key handle for molecular elaboration.

The aldehyde functionality of tert-butyl 4-formylphenethylcarbamate can be readily reduced to a primary alcohol, yielding tert-butyl (4-(hydroxymethyl)phenethyl)carbamate. This transformation is a common and straightforward reaction in organic synthesis. A variety of reducing agents can accomplish this, with sodium borohydride (B1222165) (NaBH₄) being a mild and selective option that is compatible with the Boc protecting group.

The reaction typically involves dissolving the aldehyde in a protic solvent, such as methanol (B129727) or ethanol, and then adding the reducing agent at a controlled temperature, often at 0 °C to manage the exothermic nature of the reaction.

Table 1: Conditions for the Reduction of this compound

| Reagent | Solvent | Temperature | Product |

|---|---|---|---|

| Sodium Borohydride | Methanol | 0 °C to RT | tert-Butyl (4-(hydroxymethyl)phenethyl)carbamate |

This table presents typical conditions for the reduction of aromatic aldehydes.

The aldehyde group can be oxidized to a carboxylic acid, affording 4-(2-((tert-butoxycarbonyl)amino)ethyl)benzoic acid. This transformation is valuable for introducing a carboxylic acid moiety, which can then be used in subsequent reactions such as amide bond formation. Common oxidizing agents for this purpose include potassium permanganate (B83412) (KMnO₄), Jones reagent (CrO₃/H₂SO₄), and Pinnick oxidation conditions (NaClO₂). The choice of oxidant is crucial to avoid side reactions and to ensure the stability of the Boc protecting group, which can be sensitive to strongly acidic conditions.

Table 2: Reagents for the Oxidation of this compound

| Reagent | Solvent System | Key Considerations |

|---|---|---|

| Potassium Permanganate | Water/Pyridine | Can lead to over-oxidation if not controlled. |

| Jones Reagent | Acetone | Strongly acidic, may cleave the Boc group. |

This table outlines common reagents for the oxidation of aldehydes to carboxylic acids.

The aldehyde can react with primary amines to form imines (Schiff bases). This reaction is typically catalyzed by an acid and involves the removal of water to drive the equilibrium towards the product. The resulting imine can be a stable final product or an intermediate that can be further reduced in a process known as reductive amination to form a secondary amine. Reductive amination is a powerful tool for forming C-N bonds. Common reducing agents for this step include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to not reduce the initial aldehyde. mdpi.comchemrxiv.org

The aldehyde group is an excellent substrate for olefination reactions, such as the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction, to form alkenes. organic-chemistry.orgmasterorganicchemistry.comwikipedia.orgnih.govlibretexts.org

In the Wittig reaction , a phosphonium (B103445) ylide attacks the aldehyde to form an oxaphosphetane intermediate, which then collapses to form an alkene and a phosphine (B1218219) oxide. The stereoselectivity of the Wittig reaction can be influenced by the nature of the ylide. wikipedia.orgnih.gov

The Horner-Wadsworth-Emmons (HWE) reaction is a variation of the Wittig reaction that uses a phosphonate (B1237965) carbanion. wikipedia.orgclockss.orgconicet.gov.arresearchgate.netorganic-chemistry.org The HWE reaction often provides better yields and easier purification, as the phosphate (B84403) byproduct is water-soluble. A significant advantage of the HWE reaction is its high stereoselectivity, typically favoring the formation of (E)-alkenes. wikipedia.orgorganic-chemistry.org

Table 3: Comparison of Wittig and HWE Reactions for Olefination

| Feature | Wittig Reaction | Horner-Wadsworth-Emmons Reaction |

|---|---|---|

| Reagent | Phosphonium ylide | Phosphonate carbanion |

| Byproduct | Triphenylphosphine oxide (often hard to remove) | Dialkyl phosphate (water-soluble) |

This table provides a general comparison of the Wittig and Horner-Wadsworth-Emmons reactions.

The Knoevenagel condensation is a reaction between an aldehyde and a compound containing an active methylene (B1212753) group (e.g., malonic esters, cyanoacetates), catalyzed by a weak base such as an amine. This reaction is a classic method for forming carbon-carbon double bonds. The product of the Knoevenagel condensation of this compound would be a substituted alkene, which could then be further modified. The specific outcome depends on the nature of the active methylene compound used.

Reactions of the tert-Butyl Carbamate (B1207046) (Boc) Group

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its ease of removal under acidic conditions. commonorganicchemistry.comorganic-chemistry.orgacsgcipr.org The primary reaction of the Boc group in the context of this molecule is its cleavage (deprotection) to reveal the free amine.

This deprotection is typically achieved by treatment with a strong acid, such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM), or with hydrochloric acid (HCl) in a solvent like 1,4-dioxane (B91453) or ethyl acetate (B1210297). commonorganicchemistry.com The mechanism involves the protonation of the carbamate carbonyl, followed by the loss of the stable tert-butyl cation, which is then quenched, and subsequent decarboxylation to yield the primary amine as an ammonium (B1175870) salt. commonorganicchemistry.com The choice of acid and reaction conditions can be tuned to be compatible with other functional groups in the molecule. researchgate.net

Table 4: Common Reagents for Boc Deprotection

| Reagent | Solvent | Typical Conditions |

|---|---|---|

| Trifluoroacetic Acid (TFA) | Dichloromethane | Room Temperature |

| Hydrochloric Acid (HCl) | 1,4-Dioxane | Room Temperature |

This table lists common acidic conditions used for the removal of a Boc protecting group.

Deprotection Strategies and Mechanisms

The tert-butyloxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis, prized for its stability under many conditions and its straightforward removal. vaia.com The deprotection of the carbamate in this compound to yield 4-(2-aminoethyl)benzaldehyde (B3049783) is a critical step for further functionalization of the amino group.

The most prevalent deprotection strategy involves treatment with strong acids. researchgate.net The mechanism begins with the protonation of the carbamate's carbonyl oxygen. chemistrysteps.commasterorganicchemistry.com This is followed by the cleavage of the C-O bond, which results in the formation of a stable tertiary carbocation (the tert-butyl cation) and a transient carbamic acid intermediate. chemistrysteps.comtotal-synthesis.comcommonorganicchemistry.com The carbamic acid then readily undergoes decarboxylation to release carbon dioxide and the free amine, which is protonated under the acidic conditions. masterorganicchemistry.comtotal-synthesis.comcommonorganicchemistry.com The tert-butyl cation can be quenched by a suitable nucleophile or undergo elimination to form isobutylene (B52900) gas. commonorganicchemistry.comacsgcipr.org

A variety of acidic reagents can be employed for this transformation, with trifluoroacetic acid (TFA) being one of the most common, often used neat or in a solvent like dichloromethane (DCM). masterorganicchemistry.comfishersci.co.uk Other strong acids such as hydrochloric acid (HCl) in solvents like dioxane or ethyl acetate are also highly effective. fishersci.co.uk Kinetic studies have shown that the rate of HCl-catalyzed deprotection can exhibit a second-order dependence on the acid concentration. nih.govacs.org While effective, a potential side reaction is the alkylation of nucleophilic sites on the substrate by the liberated tert-butyl cation, which can be suppressed by the addition of scavengers like thiophenol. acsgcipr.orgmasterorganicchemistry.com

Alternative, milder, or more selective methods have also been developed. These are particularly useful when other acid-sensitive functional groups are present in the molecule.

Table 1: Common Deprotection Strategies for the Boc Group

| Reagent(s) | Conditions | Mechanism Type | Notes |

| Trifluoroacetic Acid (TFA) | DCM or neat, Room Temp | Acid-Catalyzed | Very common, efficient, and fast. masterorganicchemistry.com |

| Hydrochloric Acid (HCl) | Dioxane, Methanol, or Ethyl Acetate | Acid-Catalyzed | Widely used, product isolated as hydrochloride salt. fishersci.co.uk |

| Oxalyl Chloride / Methanol | Room Temperature | Electrophilic Activation | A mild alternative to strong acids. rsc.org |

| Sodium t-butoxide | Wet THF or 2-MeTHF | Base-Mediated | Applicable for primary Boc-amines, proceeds via an isocyanate intermediate. sci-hub.se |

Stability under Various Reaction Conditions

The Boc protecting group is known for its robustness under a wide range of reaction conditions, which is a key reason for its widespread use. researchgate.net It is generally stable to basic and nucleophilic conditions, as well as to many oxidative and reductive processes. researchgate.nettotal-synthesis.comorganic-chemistry.org This stability allows for selective manipulation of other functional groups within the this compound molecule.

The carbamate is highly resistant to hydrolysis under basic conditions, such as treatment with sodium hydroxide (B78521) or potassium carbonate, which allows for reactions like ester saponification to be performed without affecting the Boc group. total-synthesis.comorganic-chemistry.org It is also stable towards organometallic reagents like Grignard reagents and organolithiums, and reducing agents such as sodium borohydride and catalytic hydrogenation (e.g., H₂/Pd-C). researchgate.netchemistrysteps.comorganic-chemistry.org The latter is particularly important as it provides orthogonality with other protecting groups like the carboxybenzyl (Cbz) group, which is readily cleaved by hydrogenolysis. chemistrysteps.com

However, the Boc group is not completely inert. It is labile to strong acids, as discussed in the deprotection section, and can also be cleaved by certain Lewis acids. total-synthesis.comresearchgate.net While generally stable to many oxidants, some strong oxidizing conditions might affect the group. total-synthesis.com Its thermal stability is generally good, but deprotection can occur at elevated temperatures, though this is less common than acid-mediated removal. sci-hub.seresearchgate.net The stability of the Boc group under these varied conditions makes it an excellent choice for multi-step syntheses where other parts of the molecule, such as the formyl group or the aromatic ring, need to be modified.

Transformations of the Aromatic Ring

The aromatic ring of this compound is substituted with a formyl group and a Boc-protected ethylamino group in a para relationship. This substitution pattern governs the regioselectivity of further transformations on the ring.

Electrophilic Aromatic Substitution Reactions

Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for modifying aromatic rings. The outcome of an EAS reaction on a substituted benzene (B151609) is controlled by the electronic properties of the existing substituents, which affect both the reaction rate and the position of the incoming electrophile (directing effects). libretexts.orgchemistrytalk.org

In this compound, the two substituents have opposing effects:

Formyl Group (-CHO): This group is strongly electron-withdrawing due to both induction and resonance. Consequently, it is a deactivating group, slowing down the rate of EAS compared to benzene, and it acts as a meta-director. libretexts.org

Given the para-substitution pattern, the directing effects must be considered in concert. The positions ortho to the ethylamino-carbamate group (C2 and C6) are also meta to the formyl group. The positions ortho to the formyl group (C3 and C5) are also meta to the ethylamino-carbamate group.

Table 2: Analysis of Substituent Directing Effects for EAS

| Position | Relation to -CH₂CH₂NHBoc | Relation to -CHO | Combined Effect | Predicted Outcome |

| C2, C6 | ortho (Activating) | meta (Deactivating) | Reinforcing | Major product |

| C3, C5 | meta (Deactivating) | ortho (Deactivating) | Reinforcing | Minor product |

Based on this analysis, electrophilic attack is strongly favored at the positions ortho to the activating ethylamino-carbamate group and meta to the deactivating formyl group. Therefore, reactions such as nitration, halogenation, or Friedel-Crafts alkylation/acylation would be expected to yield predominantly the 2-substituted (or 2,6-disubstituted) product.

Suzuki-Miyaura and Other Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. To make this compound a substrate for these reactions, the aromatic ring must first be functionalized with a suitable leaving group, typically a halide (Br, I) or a triflate (-OTf). For instance, a brominated derivative, tert-Butyl 4-formyl-2-bromophenethylcarbamate, could serve as a versatile precursor.

The Suzuki-Miyaura reaction , which couples an organoboron species with an organic halide, is particularly well-suited for complex molecules due to its mild conditions and tolerance of a wide range of functional groups, including aldehydes and carbamates. researchgate.neteurekaselect.comnih.gov The coupling of a halogenated this compound derivative with various aryl or vinyl boronic acids would proceed in the presence of a palladium catalyst and a base (e.g., K₂CO₃, K₃PO₄) to generate biaryl or styrenyl structures. researchgate.neteurekaselect.comresearchgate.net The presence of the aldehyde group has been shown to influence reactivity in some nickel-catalyzed Suzuki reactions, in some cases leading to enhanced rates and selectivity. chemrxiv.org

Other important cross-coupling reactions could also be employed:

Stille Coupling: This reaction uses an organotin reagent and is known for its tolerance of functional groups.

Negishi Coupling: This involves a highly reactive organozinc reagent, often allowing for milder reaction conditions.

Heck Coupling: This reaction couples the aryl halide with an alkene to form a substituted alkene.

The Boc-protecting group is stable under the typical conditions for these palladium-catalyzed reactions, making it a compatible protecting group for such synthetic strategies.

Functionalization through Directed Metalation

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. The strategy relies on a "directed metalation group" (DMG), which is a functional group that can coordinate to an organolithium reagent (like n-BuLi or sec-BuLi), directing deprotonation to the adjacent ortho position. uwindsor.ca

Common and powerful DMGs include tertiary amides and O-carbamates directly attached to the aromatic ring. acs.orgnih.govnih.govacs.org In the case of this compound, neither the formyl group nor the carbamate group is ideally suited to function as an effective DMG for the aromatic ring.

Formyl Group: The aldehyde is highly electrophilic and would be readily attacked by the nucleophilic organolithium reagent rather than directing deprotonation.

Carbamate Group: The carbamate functionality (-NHBoc) is a potential DMG. However, it is separated from the aromatic ring by a flexible ethyl (-CH₂CH₂-) spacer. This separation prevents the necessary pre-complexation of the organolithium reagent that is required to direct deprotonation specifically at the ortho position of the ring.

Therefore, this compound itself is not a suitable substrate for a DoM reaction on the aromatic ring. For a DoM strategy to be viable, the directing group would need to be directly attached to the ring. For example, a precursor molecule like an N-Boc protected aniline (B41778) or an aryl O-carbamate could be functionalized via DoM, followed by subsequent elaboration of the side chain to generate the desired substituted phenethylamine (B48288) structure. uwindsor.caacs.orgnih.gov

Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. This compound possesses two key functional groups that make it an attractive substrate for various MCRs: the electrophilic aldehyde group and the protected primary amine, which can be used after deprotection.

Reactions involving the Aldehyde Group: The formyl group is a classic carbonyl component for several named MCRs.

Biginelli Reaction: This reaction involves the acid-catalyzed condensation of an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea (B33335) or thiourea (B124793) to produce dihydropyrimidinones. wikipedia.orgtaylorandfrancis.com Using this compound as the aldehyde component would lead to the synthesis of complex heterocyclic structures bearing the protected phenethyl side chain. nih.govresearchgate.netnih.gov

Ugi Reaction: This is a four-component reaction between an aldehyde, an amine, a carboxylic acid, and an isocyanide to form an α-acylamino amide. nih.govorganic-chemistry.org The aldehyde functionality of the title compound can readily participate in this reaction, allowing for the rapid construction of diverse peptide-like molecules. rsc.orgresearchgate.net

Reactions involving the Amine Group (after deprotection): Following the removal of the Boc group to unmask the primary amine, the resulting 4-(2-aminoethyl)benzaldehyde becomes a bifunctional component for MCRs. The primary amine can participate as the nucleophilic component.

Mannich Reaction: This reaction is a three-component condensation of an active hydrogen compound (e.g., a ketone), an aldehyde, and a primary or secondary amine. wikipedia.orgnih.gov The deprotected amine could serve as the amine component in this reaction. oup.comnih.gov

Ugi Reaction: The deprotected primary amine can also serve as the amine input for the Ugi four-component reaction, reacting with a different aldehyde, a carboxylic acid, and an isocyanide. nih.govorganic-chemistry.org

Table 3: Potential Multi-Component Reactions

| Reaction Name | Required Functional Group | Role of this compound | Other Components | Product Type |

| Biginelli Reaction | Aldehyde | Aldehyde component | β-ketoester, Urea/Thiourea | Dihydropyrimidinone |

| Ugi Reaction | Aldehyde | Aldehyde component | Amine, Carboxylic Acid, Isocyanide | α-Acylamino Amide |

| Mannich Reaction | Amine (after deprotection) | Amine component | Aldehyde, Active Hydrogen Cmpd. | β-Amino Carbonyl |

| Ugi Reaction | Amine (after deprotection) | Amine component | Aldehyde, Carboxylic Acid, Isocyanide | α-Acylamino Amide |

Radical Chemistry Involving tert-Butyl Groups and Related Phenethyl Structures

The radical chemistry of this compound is multifaceted, influenced by its distinct structural components: the N-tert-butoxycarbonyl (Boc) group and the 4-formylphenethyl backbone. Radical reactions can be initiated at several sites, leading to various transformations, including deprotection, fragmentation, and rearrangement.

The Role of the tert-Butyl Group in Radical Reactions

The tert-butyl group is a common aliphatic motif known for conferring steric hindrance and conformational rigidity. chemrxiv.orgnih.gov In the context of radical chemistry, it is characterized by strong primary C-H bonds, with a high bond dissociation energy (BDE) of approximately 100 kcal/mol, making direct hydrogen abstraction from the tert-butyl group itself an energetically demanding process. chemrxiv.orgnih.gov Consequently, radical reactions involving this moiety often center on the cleavage of the C-O bond of the carbamate rather than modification of the tert-butyl C-H bonds.

A notable transformation is the radical-mediated deprotection of the N-Boc group. This can be achieved using specific radical cations, such as the tris(4-bromophenyl)aminium radical cation, commonly known as "Magic Blue" (MB•+). acs.orgnih.gov This reagent facilitates the cleavage of the C–O bond in tert-butyl carbamates under mild conditions. acs.orgnih.gov The process is catalytic and can be accelerated by a sacrificial agent like triethylsilane. acs.org This method avoids the harsh acidic conditions typically required for Boc group removal. nih.gov The reaction proceeds via a radical mechanism that ultimately leads to the formation of a tert-butyl radical and the corresponding carbamic acid, which then decarboxylates to yield the free amine.

The stability of the tert-butyl radical is a key thermodynamic driver in many of these reactions. Furthermore, the lack of α-hydrogen atoms in the tert-butyl group prevents certain side reactions, contributing to its utility as a kinetic stabilizing group in some chemical contexts. wikipedia.org

| Reaction Type | Initiator/Reagent Example | Key Intermediate(s) | Primary Outcome | Reference |

|---|---|---|---|---|

| Radical-Mediated Deprotection | Tris(4-bromophenyl)aminium radical cation (Magic Blue) | tert-butyl radical, carbamic acid | Cleavage of N-Boc group to yield free amine | acs.org, nih.gov |

| Alkoxyl Radical Generation & β-Scission | Photocatalysis (e.g., with titanocenes) | Alkoxyl radical | C-C bond cleavage adjacent to an alcohol | acs.org |

| Hydrogen Abstraction (from substrate) | t-Butoxyl radical (t-BuO•) | Carbon-centered radical on substrate | Functionalization at C-H bond | researchgate.net |

Radical Chemistry of the Phenethyl Structure

The phenethyl portion of the molecule offers alternative pathways for radical reactions, primarily through hydrogen atom abstraction from the ethylenic bridge. The benzylic (Cα) and homobenzylic (Cβ) positions have C-H bonds that are significantly weaker than those of the tert-butyl group, making them more susceptible to attack by reactive radical species like the hydroxyl or t-butoxyl radical. researchgate.netacs.org

Generation of a radical at the Cβ position (adjacent to the nitrogen) would result in a carbon-centered radical stabilized by the adjacent nitrogen atom. However, formation of a radical at the Cα position (the benzylic position) is generally more favorable due to resonance stabilization with the aromatic ring.

Once formed, the 2-phenylethyl radical can undergo several transformations. One of the most studied is a 1,2-phenyl migration, which proceeds through a phenyl-bridged radical species known as a phenonium ion radical. acs.org This rearrangement, while observed, often occurs to a limited extent. acs.orgacs.org The primary fate of such a radical would typically be quenching by a hydrogen atom donor or participation in an intermolecular reaction.

Furthermore, phenethyl structures containing a radical on the side chain are key intermediates in radical cyclization reactions. wikipedia.org These intramolecular transformations are generally rapid and selective, favoring the formation of five- and six-membered rings. wikipedia.orgmdpi.com In the case of this compound, if a radical were generated on the ethyl chain, cyclization could theoretically occur, though the formyl group's carbonyl is not a highly reactive radical acceptor compared to an alkene or alkyne. wikipedia.org

| Radical Intermediate | Generation Method | Potential Subsequent Reactions | Reference |

|---|---|---|---|

| Benzylic Radical (Cα) | Hydrogen abstraction from the benzylic C-H bond | Quenching (H-atom transfer), intermolecular addition, rearrangement | acs.org, nih.gov |

| Homo-benzylic Radical (Cβ) | Hydrogen abstraction from the homo-benzylic C-H bond | Quenching, radical cyclization | wikipedia.org, mdpi.com |

| Phenyl-Bridged Radical | Rearrangement of the 2-phenylethyl radical | Rearrangement to a more stable radical | acs.org, acs.org |

Applications in Medicinal Chemistry and Drug Discovery Research

tert-Butyl 4-formylphenethylcarbamate as a Building Block for Active Pharmaceutical Ingredients (APIs)

This compound serves as a foundational component in the construction of more complex molecules that are being investigated as active pharmaceutical ingredients (APIs). Its phenethylamine (B48288) backbone is a common motif in many biologically active compounds.

The design of new drug candidates often relies on the use of versatile chemical intermediates like this compound. The aldehyde functional group can be readily converted into other functionalities, such as amines via reductive amination, or used in condensation reactions to build larger molecular frameworks. For instance, derivatives of the core structure, 4-(2-aminoethyl)benzaldehyde (B3049783), are actively being explored for their interactions with various enzymes, a critical aspect of drug discovery. The synthesis of substituted benzamido phenylcarbamate derivatives, while structurally different, showcases the utility of tert-butyl carbamate-protected compounds in the creation of potential drug candidates.

Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry to understand how the chemical structure of a compound influences its biological activity. While specific SAR studies on derivatives of this compound are not extensively documented in publicly available literature, the broader class of molecules containing tert-butyl and carbamate (B1207046) groups is the subject of such investigations. These studies aim to optimize the therapeutic properties of lead compounds by systematically modifying their chemical structure and assessing the impact on their efficacy and selectivity. For example, SAR studies on N-4-t-butylbenzyl 2-(4-methylsulfonylaminophenyl) propanamides have been conducted to investigate their potential as TRPV1 antagonists.

Role in the Synthesis of Specific Therapeutic Agents

The potential of this compound extends to its use as a precursor or intermediate in the synthesis of specific classes of therapeutic agents.

Quinoline-based compounds are a cornerstone in the treatment of malaria. nih.gov The synthesis of these vital drugs often involves the use of substituted benzaldehydes as starting materials. mdpi.com The formyl group of this compound makes it a plausible precursor for the synthesis of novel quinoline (B57606) derivatives, which could be investigated for their antimalarial activity. The development of hybrid molecules, combining the quinoline scaffold with other pharmacophores, is an active area of research to combat drug-resistant malaria. nih.govmdpi.com

The phenethylamine scaffold present in this compound is found in various compounds with anti-cancer properties. While direct synthesis of approved anti-cancer drugs from this specific intermediate is not prominently reported, its structural motifs are relevant to the field. For example, the synthesis of intermediates for drugs like Vandetanib involves complex building blocks that share some structural similarities. The versatility of the aldehyde and protected amine in this compound allows for its potential incorporation into synthetic routes targeting novel anti-cancer agents.

G protein-coupled receptor 119 (GPR119) is a promising target for the treatment of type 2 diabetes and other metabolic disorders. researchgate.net Agonists of this receptor often feature a phenethylamine scaffold. Research into the synthesis of novel GPR119 agonists has explored compounds with a similar structural backbone to this compound. For instance, the synthesis of novel 1,2,3-triazolo piperazine (B1678402) and piperidine (B6355638) carboxylates as potential GPR119 agonists highlights the importance of this type of chemical architecture in the development of new therapies for metabolic diseases. mdpi.com The discovery of potent and orally bioavailable GPR40 full agonists bearing a thiophen-2-ylpropanoic acid scaffold also underscores the continued interest in phenethylamine-like structures in the pursuit of new treatments for type 2 diabetes. nih.gov

Compounds with β-secretase and Acetylcholinesterase Inhibitory Activity

In the context of neurodegenerative disorders such as Alzheimer's disease, the enzymes β-secretase (BACE1) and acetylcholinesterase (AChE) are significant therapeutic targets. nih.govnih.gov BACE1 is a key protease in the amyloidogenic pathway that leads to the production of amyloid-β (Aβ) peptides, which are central to the formation of amyloid plaques in the brain. wikipedia.org Inhibition of BACE1 is therefore a primary strategy to reduce Aβ production and potentially halt disease progression. nih.govnih.gov Simultaneously, the inhibition of AChE, the enzyme responsible for breaking down the neurotransmitter acetylcholine (B1216132), is a well-established approach to manage the cognitive symptoms of Alzheimer's disease by increasing acetylcholine levels in the brain. mdpi.comtandfonline.com

While direct studies on the β-secretase or acetylcholinesterase inhibitory activity of this compound have not been reported in the reviewed scientific literature, the molecule's chemical structure contains features relevant to these targets. The carbamate moiety is a known pharmacophore for cholinesterase inhibitors, as exemplified by the therapeutic agent rivastigmine. mdpi.com Research into other novel O-aromatic N,N-disubstituted carbamates has demonstrated weak to moderate inhibition of both AChE and butyrylcholinesterase (BChE), indicating the potential of this chemical class. mdpi.com For example, 2-(phenylcarbamoyl)phenyl diphenylcarbamate was identified as a potent BChE inhibitor with an IC₅₀ value of 1.60 µM. mdpi.com

Furthermore, building blocks structurally related to this compound have been utilized in the synthesis of potent BACE1 inhibitors. nih.gov This suggests that the core phenethylcarbamate scaffold could be a valuable starting point for the design of new inhibitors targeting these key enzymes in Alzheimer's disease.

| Compound | Target Enzyme | Inhibitory Concentration (IC₅₀) | Reference |

|---|---|---|---|

| O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioate | Acetylcholinesterase (AChE) | 38.98 µM | mdpi.com |

| 2-(Phenylcarbamoyl)phenyl diphenylcarbamate | Butyrylcholinesterase (BChE) | 1.60 µM | mdpi.com |

| Psoralen | Acetylcholinesterase (AChE) | 370 µg/mL | nih.gov |

| Rivastigmine | Acetylcholinesterase (AChE) | 32 µg/mL | nih.gov |

Anti-Influenza Virus Agents

The search for novel antiviral agents to combat influenza virus infections is a critical area of medicinal chemistry research, focusing on various viral targets to overcome issues like drug resistance. nih.gov A primary target is the viral surface glycoprotein (B1211001) hemagglutinin (HA), which mediates the virus's entry into host cells. nih.gov Inhibiting the HA-mediated fusion process can effectively block viral replication. nih.gov

There are no specific studies in the reviewed literature detailing the evaluation of this compound as an anti-influenza virus agent. However, research into other molecules containing similar structural motifs has shown promise. For instance, a class of 4-tert-butylphenyl-substituted spirothiazolidinones has been identified as effective inhibitors of HA-mediated fusion, with specific activity against the influenza A/H3N2 virus. nih.gov Within this series, a compound featuring methyl substitutions on the spiro ring demonstrated significant antiviral potency, suggesting that the tert-butylphenyl group contributes positively to the activity. nih.gov This is believed to be due to favorable hydrophobic interactions within the binding pocket of the HA protein. nih.gov

While this does not directly imply activity for this compound, it highlights the potential utility of the tert-butylphenyl scaffold in the design of new antiviral compounds targeting influenza.

| Compound Class/Example | Viral Target | Activity (EC₅₀) | Virus Strain | Reference |

|---|---|---|---|---|

| 4-tert-butylphenyl-substituted spirothiazolidinone (Compound 2c) | Hemagglutinin (HA) | 1.3 µM | Influenza A/H3N2 | nih.gov |

| Ethyl pheophorbide a | Viral Membrane Integrity | 0.085 µg/mL | Influenza A Virus (IAV) | mdpi.com |

| Ethyl pheophorbide a | Viral Membrane Integrity | 1.02 µg/mL | Influenza B Virus (IBV) | mdpi.com |

Prodrug Design and Bioconjugation Strategies

The tert-butyloxycarbonyl (Boc) group, present as a carbamate in this compound, is a widely used protecting group for amines in organic synthesis. total-synthesis.com Beyond this primary role, the Boc group is also a valuable component in prodrug design. biointerfaceresearch.com A prodrug is an inactive or less active molecule that is converted into an active drug within the body. This strategy is often employed to improve a drug's pharmacokinetic properties, such as its absorption, distribution, metabolism, and excretion. nih.gov

The chemical structure of this compound possesses a key feature that makes its derivatives amenable to bioconjugation: the formyl group (an aldehyde). This functional group serves as a chemical handle for covalently attaching the molecule to larger biomolecules such as proteins, peptides, or carbohydrates. biosyn.com

A primary and highly effective strategy for conjugating aldehyde-containing molecules is through the formation of carbon-nitrogen double bonds, specifically oximes and hydrazones. nih.govlibretexts.org

Oxime Ligation: The aldehyde can react with a molecule containing an alkoxyamine (R-ONH₂) group to form a stable oxime linkage (C=N-O). nih.gov

Hydrazone Ligation: Similarly, reaction with a hydrazine (B178648) or hydrazide (R-NHNH₂) yields a hydrazone linkage (C=N-NH). nih.gov

These reactions are highly valued in bioconjugation because they are chemoselective, meaning they react specifically with the target aldehyde under mild physiological conditions (neutral pH, aqueous solution) without interfering with other functional groups typically found in biomolecules. nih.gov This allows for the precise, site-specific labeling of proteins or other biological targets. nih.gov By derivatizing this compound, this conjugation strategy could be used to attach it to antibodies for targeted delivery or to fluorescent probes for imaging applications.

Pharmacological and Biological Studies (Preclinical Focus)

As of the current scientific literature, specific in vitro studies to determine the efficacy and selectivity of this compound against β-secretase, acetylcholinesterase, or influenza virus targets have not been reported.

To evaluate a compound for such activities, a standard battery of preclinical in vitro assays would be employed. For acetylcholinesterase inhibition, the most common method is the Ellman's colorimetric assay, which measures the activity of the enzyme by detecting the product of acetylcholine hydrolysis. nih.govfrontiersin.org From this assay, the half-maximal inhibitory concentration (IC₅₀) can be determined, which quantifies the concentration of the compound required to reduce the enzyme's activity by 50%. mdpi.com

For β-secretase (BACE1), activity is typically measured using assays based on fluorescence resonance energy transfer (FRET). researchgate.net These assays use a synthetic peptide substrate that mimics the BACE1 cleavage site on the amyloid precursor protein (APP). researchgate.net When the substrate is cleaved by BACE1, it produces a fluorescent signal, and the ability of a test compound to reduce this signal is used to calculate its IC₅₀ value. researchgate.net

The antiviral efficacy against influenza would be determined using cell-based assays. This typically involves infecting a cell culture (e.g., Madin-Darby Canine Kidney cells) with the influenza virus in the presence of varying concentrations of the test compound. mdpi.com The efficacy is then quantified by measuring the reduction in viral replication, often through plaque reduction assays or by quantifying viral proteins. The result is expressed as the half-maximal effective concentration (EC₅₀). nih.gov Selectivity is assessed by comparing the EC₅₀ to the compound's cytotoxic concentration (CC₅₀) to derive a selectivity index (SI), where a higher SI indicates a more favorable profile. nih.gov

Enzyme Inhibition Assays

The carbamate functional group is a well-known pharmacophore that plays a crucial role in the inhibition of various enzymes, particularly serine hydrolases like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). mdpi.comacs.orgresearchgate.net Carbamates typically act as pseudo-irreversible inhibitors, forming a transient covalent bond with the serine residue in the enzyme's active site. researchgate.net This mechanism of action has been successfully exploited in the development of drugs for Alzheimer's disease, where the inhibition of cholinesterases increases the levels of the neurotransmitter acetylcholine. nih.govnih.gov

Derivatives of carbamates have been synthesized and evaluated for their inhibitory effects on these enzymes. For instance, a series of novel tacrine (B349632) derivatives incorporating a carbamate group demonstrated potent inhibition of both AChE and BChE at the nanomolar level. nih.gov Specifically, the compound ((1,2,3,4-tetrahydroacridin-9-yl)amino)ethyl(3-nitrophenyl) carbamate showed IC₅₀ values of 22.15 nM for AChE and 16.96 nM for BChE. nih.gov Another study on O-aromatic N,N-disubstituted carbamates reported weak to moderate inhibition of both cholinesterases, with IC₅₀ values ranging from 1.60 to 311.0 µM. mdpi.com

The phenethylamine scaffold is also a key feature in inhibitors of other enzymes, such as tyrosinase, a crucial enzyme in melanin (B1238610) synthesis. nih.gov Phenylalkylcinnamide derivatives have been shown to be potent tyrosinase inhibitors. nih.gov For example, compounds with a phenylethylamide structure have exhibited strong tyrosinase inhibitory potential, with IC₅₀ values comparable to the standard hydroquinone. nih.gov

Given that this compound contains both the carbamate and phenethylamine moieties, it is plausible that it or its derivatives could be investigated as inhibitors of these or other enzymes. The tert-butyl group can influence the compound's lipophilicity and metabolic stability, which are important considerations in drug design. nih.gov

| Compound | Target Enzyme | IC₅₀ (nM) |

|---|---|---|

| ((1,2,3,4-tetrahydroacridin-9-yl)amino)ethyl(3-nitrophenyl) carbamate | Acetylcholinesterase (AChE) | 22.15 |

| ((1,2,3,4-tetrahydroacridin-9-yl)amino)ethyl(3-nitrophenyl) carbamate | Butyrylcholinesterase (BChE) | 16.96 |

| 2-((1,2,3,4-tetrahydroacridin-9-yl)amino)ethyl(4-methoxyphenyl)-carbamate | Acetylcholinesterase (AChE) | - |

| 2-((1,2,3,4-tetrahydroacridin-9-yl)amino)ethyl(4-methoxyphenyl)-carbamate | Butyrylcholinesterase (BChE) | - |

Cell-Based Assays and Signaling Pathway Analysis

Cell-based assays are indispensable tools in the early stages of drug discovery for evaluating the biological activity and potential toxicity of new chemical entities. nih.gov These assays provide a more biologically relevant context than simple enzyme inhibition assays and can offer insights into a compound's mechanism of action by analyzing its effects on cellular signaling pathways. nuvisan.com

The structural components of this compound suggest potential interactions with signaling pathways involved in inflammation and cancer. The phenethylamine core is found in many biologically active molecules, and its derivatives have been investigated for their anti-inflammatory properties. nih.gov For example, some substituted phenethylamines are being explored for their therapeutic potential in inflammatory and neurological disorders. researchgate.net The anti-inflammatory effects of certain compounds are mediated through the inhibition of pathways such as the nuclear factor-kappa B (NF-κB) signaling pathway. nih.gov

Furthermore, derivatives of tert-butyl carbamates have been synthesized and evaluated for their anti-inflammatory activity. nih.govresearchgate.net In one study, a series of tert-butyl 2-(substituted benzamido)phenylcarbamate derivatives were synthesized and showed promising anti-inflammatory activity in a carrageenan-induced rat paw edema model. nih.govresearchgate.net The compounds 4i and 4a, in particular, exhibited anti-inflammatory activity comparable to the standard drug indomethacin, with percentage inhibitions of 54.239% and 54.130%, respectively. nih.govresearchgate.net

In the context of cancer research, a synthetic analog of a natural compound, 4-(tert-butyl)-2,6-bis(1-phenylethyl)phenol (KTH-13-t-Bu), has been shown to induce apoptosis in cancer cells. nih.gov This compound was found to suppress the Src/AKT-STAT3 signaling cascade, which is a key pathway for cell survival. nih.gov The study highlighted that the hydrophobicity of the tert-butyl group might be critical for the interaction of this class of compounds with their target proteins. nih.gov

Given these findings, it is conceivable that this compound or its derivatives could be subjected to cell-based assays to explore their effects on signaling pathways related to inflammation and cell proliferation.

| Compound | Assay | Percentage Inhibition (%) |

|---|---|---|

| tert-butyl 2-(4-(1H-indol-2-yl)butanamido)phenylcarbamate (4i) | Carrageenan-induced rat paw edema | 54.239 |

| tert-butyl 2-(4-fluorobenzamido)phenylcarbamate (4a) | Carrageenan-induced rat paw edema | 54.130 |

| tert-butyl 2-(4-chlorobenzamido)phenylcarbamate (4e) | Carrageenan-induced rat paw edema | 39.021 |

Advanced Analytical Techniques for Characterization and Quantification

Spectroscopic Methods for Structural Elucidation

Spectroscopy is instrumental in elucidating the molecular structure by examining the interaction of the compound with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule by mapping the carbon and hydrogen framework.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For tert-Butyl 4-formylphenethylcarbamate, the spectrum is expected to show distinct signals for each part of the molecule. The nine protons of the tert-butyl group typically appear as a prominent, sharp singlet around 1.4-1.5 ppm due to their equivalence and rapid rotation. rsc.org The protons of the ethyl bridge (-CH₂-CH₂) would likely appear as two triplets. The aromatic protons on the 1,4-disubstituted benzene (B151609) ring are expected to form a characteristic AA'BB' system, appearing as two doublets in the region of 7.3-7.9 ppm. A key signal for the aldehyde proton (-CHO) would be observed further downfield, typically between 9.8 and 10.0 ppm. The carbamate (B1207046) N-H proton signal is also expected, though its chemical shift can be variable and the peak may be broad.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms. Key expected signals include the carbonyl carbon of the carbamate group around 155-156 ppm and the aldehyde carbonyl carbon near 192 ppm. The quaternary and methyl carbons of the tert-butyl group are characteristically found around 80 ppm and 28 ppm, respectively. rsc.org The aromatic carbons and the ethyl bridge carbons would also provide distinct signals corresponding to their unique chemical environments.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Assignment | ¹H Chemical Shift (δ, ppm) (Predicted) | ¹³C Chemical Shift (δ, ppm) (Predicted) |

|---|---|---|

| -C(CH₃)₃ | ~1.45 (s, 9H) | ~28.3 (3 x CH₃) |

| -C(CH₃)₃ | - | ~79.5 (Quaternary C) |

| Ar-CH₂- | ~2.85 (t, 2H) | ~35.5 |

| -CH₂-NH | ~3.40 (q, 2H) | ~42.0 |

| NH | ~4.8 (br s, 1H) | - |

| Aromatic CH (ortho to -CHO) | ~7.85 (d, 2H) | ~129.5 |

| Aromatic CH (ortho to -CH₂CH₂-) | ~7.40 (d, 2H) | ~130.0 |

| Aromatic C (ipso to -CHO) | - | ~136.0 |

| Aromatic C (ipso to -CH₂CH₂-) | - | ~145.0 |

| -NHC=O | - | ~156.0 |

| -CHO | ~9.95 (s, 1H) | ~192.0 |

Infrared (IR) spectroscopy is used to identify the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. vscht.cz The IR spectrum of this compound is expected to display several characteristic absorption bands. A medium intensity band around 3300-3400 cm⁻¹ corresponds to the N-H stretching vibration of the carbamate group. libretexts.org The carbonyl (C=O) stretching vibrations are particularly prominent; the aldehyde carbonyl typically appears around 1720-1730 cm⁻¹, while the carbamate (urethane) carbonyl appears at a slightly lower wavenumber, around 1690-1710 cm⁻¹. masterorganicchemistry.com Aliphatic C-H stretching from the ethyl and tert-butyl groups will be observed just below 3000 cm⁻¹, while aromatic C-H stretching appears just above 3000 cm⁻¹. vscht.cz Two weak but sharp bands characteristic of the aldehyde C-H stretch are also expected around 2720 cm⁻¹ and 2820 cm⁻¹. vscht.cz

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carbamate (N-H) | Stretch | 3300 - 3400 | Medium |

| Aromatic (C-H) | Stretch | 3010 - 3100 | Weak-Medium |

| Aliphatic (C-H) | Stretch | 2850 - 2980 | Medium-Strong |

| Aldehyde (C-H) | Stretch | 2810 - 2850 & 2710 - 2750 | Weak (2 bands) |

| Aldehyde (C=O) | Stretch | 1720 - 1730 | Strong |

| Carbamate (C=O) | Stretch | 1690 - 1710 | Strong |

| Aromatic (C=C) | Stretch | 1450 - 1600 | Medium (multiple bands) |

Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through fragmentation analysis, offers clues to its structure. libretexts.org High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula. The exact mass of this compound (C₁₄H₁₉NO₃) is 249.13649347 Da. nih.gov

The fragmentation pattern is highly diagnostic, particularly for the tert-butoxycarbonyl (Boc) protecting group. doaj.org Under electron impact (EI) ionization, common fragmentation pathways include the loss of isobutylene (B52900) (C₄H₈, 56 Da) to form an ion at m/z 193, or the formation of the stable tert-butyl cation (C₄H₉⁺) at m/z 57. doaj.orguni-saarland.de Another characteristic fragmentation is the benzylic cleavage of the bond between the two ethyl carbons, which would result in a fragment corresponding to the 4-vinylbenzaldehyde radical cation or a related tropylium-type ion.

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z (Predicted) | Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 249 | [C₁₄H₁₉NO₃]⁺˙ | Molecular Ion (M⁺˙) |

| 193 | [M - C₄H₈]⁺˙ | Loss of isobutylene |

| 149 | [M - C₄H₈ - CO₂]⁺˙ | Loss of isobutylene and carbon dioxide |

| 132 | [C₉H₈O]⁺˙ | Benzylic cleavage (4-vinylbenzaldehyde ion) |

| 117 | [C₈H₅O]⁺ | Further fragmentation of aromatic portion |

| 57 | [C₄H₉]⁺ | tert-butyl cation |

Chromatographic Techniques for Purity and Quantification

Chromatography is essential for separating the target compound from starting materials, byproducts, and other impurities, thereby allowing for accurate purity assessment and quantification.

High-Performance Liquid Chromatography (HPLC) is the premier method for determining the purity of non-volatile compounds like this compound. A common approach would utilize a reverse-phase (RP) method, typically with a C18 stationary phase column. sielc.comsielc.com The mobile phase would likely consist of a gradient mixture of an organic solvent, such as acetonitrile, and water, possibly with a modifier like formic acid to improve peak shape. sielc.com Detection is effectively achieved using a UV detector, as the aromatic ring and formyl group are strong chromophores, likely showing maximum absorbance at a wavelength around 254 nm or 277 nm. nih.gov By comparing the peak area of the main compound to the total area of all peaks, the purity can be accurately quantified.

Gas Chromatography (GC) is suitable for analyzing volatile and thermally stable compounds. While the Boc group can be thermally labile, careful selection of GC conditions, such as a lower injection port temperature and a programmed temperature ramp, can often allow for successful analysis. nih.gov The compound would be separated on a capillary column with a suitable stationary phase.

For detection, a Flame Ionization Detector (FID) can be used for robust quantification of organic analytes. nih.gov However, coupling the GC to a Mass Spectrometer (GC-MS) is particularly powerful, as it combines the separation capabilities of GC with the identification power of MS. usgs.gov A GC-MS analysis would provide both the retention time for the compound and a mass spectrum of the eluting peak, allowing for unambiguous identification by matching the fragmentation pattern with known data. researchgate.net

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a fundamental and versatile chromatographic technique used for the qualitative analysis of this compound. It is particularly useful for monitoring reaction progress, assessing sample purity, and determining appropriate solvent systems for column chromatography. libretexts.orgchemistryhall.com The separation on a TLC plate is based on the differential partitioning of the compound between a stationary phase and a mobile phase. chemistryhall.com

For this compound, a normal-phase TLC setup is typically employed. The stationary phase is usually silica gel, a polar adsorbent, coated on a support like aluminum or glass. chemistryhall.comderpharmachemica.com The mobile phase, or eluent, is a less polar organic solvent or a mixture of solvents. The choice of the mobile phase is critical for achieving good separation. Due to the presence of the moderately polar carbamate group and the aldehyde function, a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate (B1210297) is commonly used. The polarity of the solvent system can be adjusted to optimize the retention factor (Rƒ) of the compound. A higher proportion of ethyl acetate will result in a higher Rƒ value, meaning the compound travels further up the plate. chemicalforums.com

Visualization of the compound on the TLC plate is necessary as it is colorless. The aromatic ring in this compound allows for visualization under ultraviolet (UV) light (typically at 254 nm), where it will appear as a dark spot on a fluorescent background. libretexts.org For more specific detection or for compounds without a UV chromophore, chemical staining agents can be used. A stain like 2,4-dinitrophenylhydrazine (DNPH) is highly selective for aldehydes and ketones, producing a distinct orange or yellow spot upon heating. chemistryhall.com Alternatively, a potassium permanganate (B83412) stain can be used, which reacts with the aldehyde group. For the carbamate moiety, a ninhydrin stain can sometimes be used after heating, which is sensitive for the detection of primary amines and can also stain Boc-protected amines. iastate.edu

Interactive Table 1: Typical TLC Parameters for this compound

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 |

| Mobile Phase | Ethyl acetate/Hexane (e.g., 30:70 v/v) |

| Application | Sample dissolved in a volatile solvent (e.g., dichloromethane) and applied as a small spot |

| Development | In a closed chamber saturated with the mobile phase vapor |

| Visualization | 1. UV light (254 nm)2. 2,4-Dinitrophenylhydrazine (DNPH) stain (for aldehyde)3. Potassium permanganate stain (for aldehyde)4. Ninhydrin stain with heating (for carbamate) |

| Retention Factor (Rƒ) | Typically adjusted to be between 0.2 and 0.8 for optimal separation and analysis iastate.edu |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique for the unambiguous determination of the three-dimensional molecular structure of a compound in its solid, crystalline state. mdpi.compulstec.net This method provides precise information about bond lengths, bond angles, and the conformation of the molecule, which are invaluable for understanding its chemical properties and interactions.

The first and often most challenging step in X-ray crystallography is to grow a high-quality single crystal of this compound. This is typically achieved by slow evaporation of a solvent from a saturated solution of the purified compound. Various solvents and solvent combinations may need to be screened to find conditions that yield crystals suitable for diffraction.

Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. pulstec.net The crystal diffracts the X-rays in a specific pattern of spots, which is recorded by a detector. The intensities and positions of these diffraction spots are used to calculate an electron density map of the molecule. This map is then interpreted to build a model of the molecular structure. The final model is refined to best fit the experimental diffraction data. researchgate.net While the specific crystal structure of this compound is not publicly available, the analysis of similar carbamate derivatives has been successfully performed, confirming the utility of this technique for such molecules. researchgate.netresearchgate.netnih.gov

Derivatization Techniques for Enhanced Analysis

Derivatization is a chemical modification process used to convert an analyte into a product with properties that are more suitable for a particular analytical method. For this compound, derivatization is primarily targeted at the aldehyde functional group to enhance its detectability in techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). csus.edu Derivatization can improve volatility for GC analysis or introduce a chromophore or fluorophore for enhanced UV or fluorescence detection in HPLC. csus.edunih.gov

Pre-column derivatization involves reacting the analyte with a derivatizing reagent before its introduction into the chromatographic system. jascoinc.com This is a common strategy for the analysis of aldehydes.

For GC analysis, the aldehyde group of this compound can be converted into a more volatile and thermally stable derivative. A widely used reagent for this purpose is O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA). researchgate.net PFBHA reacts with the aldehyde to form a PFBHA-oxime derivative. The resulting derivative is highly sensitive to electron capture detection (ECD), allowing for trace-level quantification.

For HPLC analysis, derivatization is often employed to attach a strongly UV-absorbing or fluorescent tag to the molecule, especially when the inherent UV absorbance is insufficient for the desired sensitivity. csus.edu The most common reagent for the pre-column derivatization of aldehydes for HPLC is 2,4-dinitrophenylhydrazine (DNPH). nih.gov DNPH reacts with the aldehyde in an acidic medium to form a 2,4-dinitrophenylhydrazone derivative, which is brightly colored and has a strong absorbance in the UV-visible region (around 360 nm), enabling highly sensitive detection. nih.govthermofisher.comauroraprosci.com

Interactive Table 2: Common Pre-column Derivatization Reagents for the Aldehyde Group

| Reagent | Analytical Technique | Derivative Formed | Advantages |

| O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) | Gas Chromatography (GC) | PFBHA-oxime | High volatility, excellent for Electron Capture Detection (ECD) |

| 2,4-Dinitrophenylhydrazine (DNPH) | High-Performance Liquid Chromatography (HPLC) | 2,4-Dinitrophenylhydrazone | Strong UV-Vis absorbance (~360 nm), stable derivative nih.gov |

| Dansylhydrazine | High-Performance Liquid Chromatography (HPLC) | Dansylhydrazone | Highly fluorescent, enabling very sensitive fluorescence detection |

In-situ derivatization refers to the process where the derivatization reaction occurs directly within the sample matrix or during the sample preparation process, often integrated into an automated analytical workflow. thermofisher.com This approach can simplify sample handling, reduce analysis time, and minimize potential analyte loss.

For the analysis of this compound, in-situ derivatization could be employed in various scenarios. For instance, in environmental or biological samples, a derivatizing reagent could be added directly to the sample, and the resulting derivative extracted for analysis. A common example is the in-situ derivatization of carbonyl compounds in air samples, where the air is passed through a cartridge containing a solid support coated with a reagent like DNPH. thermofisher.comauroraprosci.com The aldehydes in the air react on the cartridge to form stable hydrazones, which are then eluted and analyzed by HPLC. auroraprosci.com

Another approach is on-fiber derivatization in solid-phase microextraction (SPME) coupled with GC. The SPME fiber can be coated with a derivatizing reagent like PFBHA. When the fiber is exposed to the headspace of a sample containing this compound, the analyte is adsorbed onto the fiber and simultaneously derivatized. The fiber is then directly inserted into the GC injector for thermal desorption and analysis. This technique combines sampling, concentration, and derivatization into a single step, offering a rapid and solvent-free method for analysis. nih.gov

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and properties of molecules. These calculations can provide valuable insights into molecular geometry, stability, and reactivity.

Electronic Structure and Molecular Orbital Analysis

A detailed analysis of the electronic structure of tert-Butyl 4-formylphenethylcarbamate would involve the calculation and visualization of its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller gap generally indicates a more reactive molecule.

Natural Bond Orbital (NBO) analysis could also be performed to understand the delocalization of electron density and the nature of intramolecular interactions. This would reveal the strength of bonds and the extent of hyperconjugative and steric effects within the molecule.

Table 1: Hypothetical Data from Electronic Structure Analysis of this compound

| Parameter | Hypothetical Value | Significance |

|---|---|---|

| Energy of HOMO | - | Indicates the electron-donating ability of the molecule. |

| Energy of LUMO | - | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | - | Relates to the chemical reactivity and stability. |

Note: The table above is for illustrative purposes only, as no published data exists for this compound.

Reaction Mechanism Elucidation via Computational Methods

Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating reaction mechanisms. For this compound, these methods could be used to study various chemical transformations, such as the oxidation of the aldehyde group or the cleavage of the carbamate (B1207046) linkage. By calculating the energies of reactants, transition states, and products, a complete energy profile for a proposed reaction pathway can be constructed. This would allow for the determination of activation energies, which are crucial for understanding reaction rates and identifying the most favorable reaction pathway.

Prediction of Spectroscopic Properties

Quantum chemical calculations can predict various spectroscopic properties, which can then be compared with experimental data for validation. For this compound, it would be possible to compute:

Infrared (IR) spectra: By calculating the vibrational frequencies, one can predict the positions of absorption bands in the IR spectrum. This is useful for identifying functional groups and confirming the molecular structure.

Nuclear Magnetic Resonance (NMR) spectra: The chemical shifts of ¹H and ¹³C atoms can be calculated, aiding in the interpretation of experimental NMR spectra.

UV-Vis spectra: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. These simulations provide insights into the dynamic behavior and interactions of molecules.

Conformational Analysis and Ligand-Receptor Interactions

MD simulations could be employed to explore the conformational landscape of this compound. By simulating the molecule's movement over a period of time, the most stable conformations and the energy barriers between them can be identified. This is particularly important for understanding how the molecule might bind to a biological target.

If this compound were to be studied as a ligand for a specific receptor, MD simulations could be used to model their interaction. This would involve docking the molecule into the binding site of the receptor and then running a simulation to observe the stability of the complex, the key intermolecular interactions (such as hydrogen bonds and hydrophobic interactions), and any conformational changes in the receptor upon ligand binding.

Solvent Effects on Molecular Behavior